1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-11-4-5-14(8-12(11)2)19-10-13(9-15(19)20)18-16(21)17-6-7-22-3/h4-5,8,13H,6-7,9-10H2,1-3H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDCUDVAEJUPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.
Introduction of the Methoxyethyl Urea Moiety: The final step involves the reaction of the intermediate compound with methoxyethyl isocyanate to form the desired urea derivative.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with altered functional groups.
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Research indicates that 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea may induce apoptosis in various cancer cell lines. For example:
- Cell Line : MDA-MB-231 (Breast Cancer)
- IC50 Value : 27.6 μM
- Mechanism of Action : Induction of apoptosis through modulation of cell signaling pathways.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation by modulating cytokine release:
- In preclinical models, it demonstrated the ability to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several studies have highlighted the efficacy of this compound:
Study on Breast Cancer Cells
A study evaluating the cytotoxic effects on MDA-MB-231 cells found that the compound significantly reduced cell viability, indicating its potential as an anticancer agent.
Inflammatory Disease Model
In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis.
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 27.6 | Induction of apoptosis |
| Anti-inflammatory | Murine Inflammation Model | N/A | Inhibition of cytokine release |
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Substituent Variations
The compound shares structural homology with other urea-pyrrolidinone derivatives, differing primarily in substituent groups on the phenyl ring and urea side chain. Below is a comparative analysis of its closest analog identified in available literature:
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-52-3)
| Property | 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea | 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
|---|---|---|
| Phenyl Substituent | 3,4-Dimethylphenyl | 4-Methoxyphenyl (ring A), 4-Ethoxyphenyl (urea side chain) |
| Urea Side Chain | 2-Methoxyethyl | Ethoxyphenyl |
| Molecular Weight | ~331.38 g/mol (estimated) | ~397.44 g/mol (calculated) |
| CAS Registry | Not explicitly reported | 877640-52-3 |
Key Differences and Implications:
Substituent Effects on Lipophilicity: The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl group in the analog . This may enhance membrane permeability but reduce aqueous solubility. The 2-methoxyethyl side chain (vs.
This suggests divergent synthetic pathways influenced by substituent reactivity.
Biological Activity Predictions:
Research Findings and Data Gaps
Available Evidence
- Structural Data: Neither compound has published crystallographic data in the provided evidence.
- Pharmacological Studies: No direct studies on the target compound’s bioactivity were identified. The analog (CAS 877640-52-3) is listed in chemical databases (e.g., ChEMBL, HMS) but lacks detailed mechanistic or efficacy data .
Theoretical Considerations
- Metabolism: The ethoxy group in the analog is more susceptible to oxidative metabolism than the methoxyethyl chain, suggesting differences in pharmacokinetic profiles.
- SAR Trends: Methyl and methoxy substituents on aromatic rings are known to modulate affinity for enzymes like cyclooxygenase or tyrosine kinases, but empirical validation is required.
Biological Activity
1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea is a complex organic compound classified as a urea derivative. Its unique structural features include a pyrrolidinone ring and a urea moiety, which suggest potential interactions with various biological targets. This article delves into the biological activities of this compound, highlighting its therapeutic potential and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea is , with a molecular weight of approximately 276.34 g/mol. The structure comprises:
- Pyrrolidinone ring : Contributes to the compound's pharmacological properties.
- Urea moiety : Involved in interactions with biological macromolecules.
- 3,4-Dimethylphenyl group : Enhances lipophilicity and potential receptor binding.
- 2-Methoxyethyl substituent : May influence solubility and bioavailability.
Antimicrobial Activity
Recent studies have indicated that urea derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values demonstrated promising activity, suggesting that the compound could serve as a lead for developing new antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| MRSA | 16 |
| Escherichia coli | 32 |
Antimalarial Activity
The compound's structural analogs have shown potential antimalarial activity. In vitro studies assessed its efficacy against Plasmodium falciparum, revealing IC50 values comparable to established antimalarial drugs. The mechanism involves inhibition of specific enzymes critical for parasite survival .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.47 | 30 |
| Compound B | 0.42 | 28 |
| 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea | TBD | TBD |
Anti-inflammatory Properties
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. In vitro assays indicated that it could inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity positions it as a candidate for further exploration in inflammatory disease contexts.
Case Study 1: Antibacterial Screening
In a study investigating various urea derivatives, the compound exhibited notable antibacterial activity against both gram-positive and gram-negative bacteria. The results indicated that modifications to the urea structure significantly influenced antibacterial efficacy, suggesting a structure-activity relationship (SAR) that merits further investigation.
Case Study 2: Antimalarial Efficacy
A series of derivatives based on the original structure were synthesized and tested for antimalarial activity. The results showed that certain substitutions enhanced potency against P. falciparum while maintaining low cytotoxicity towards mammalian cells, indicating favorable therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
